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Compound of Interest

Compound Name:
2-Fluoro-3-iodo-4-

methylbenzonitrile

CAS No.: 909185-86-0

Cat. No.: B2715700 Get Quote

Part 1: Strategic Overview
2-Fluoro-4-methylbenzonitrile (CAS: 85070-67-3) is a high-value pharmacophore scaffold,

particularly prevalent in the synthesis of androgen receptor antagonists (e.g., Enzalutamide

analogs) and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its

substituents: the nitrile group serves as a precursor for heterocycles (tetrazoles, oxadiazoles)

or amines, while the fluorine atom modulates metabolic stability and lipophilicity.

However, the true synthetic versatility of this scaffold is unlocked through regioselective

iodination. Introducing an iodine handle allows for late-stage diversification via palladium-

catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The challenge lies in the competing

directing effects of the substituents:

Nitrile (CN): Strong electron-withdrawing group (meta-director for EAS; ortho-director for

DoM).

Fluorine (F): Inductively withdrawing but resonance donating (ortho/para-director for EAS;

strong ortho-director for DoM).

Methyl (Me): Weakly activating (ortho/para-director).
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This guide delineates two distinct, self-validating protocols to access the 5-iodo (via

Electrophilic Aromatic Substitution) and 3-iodo (via Directed Ortho Metalation) derivatives,

enabling precise structural editing.

Part 2: Mechanistic Pathways & Decision Tree
The choice of iodination method dictates the regiochemical outcome. The following diagram

illustrates the divergence between thermodynamic control (EAS) and kinetic/coordination

control (DoM).
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Figure 1: Divergent synthesis pathways. EAS targets the sterically accessible and electronically

activated C5 position. DoM targets the C3 position due to the high acidity of the proton flanked

by F and Me.

Part 3: Protocol A - Synthesis of the 5-Iodo
Derivative
Target: 2-Fluoro-5-iodo-4-methylbenzonitrile Method: Electrophilic Aromatic Substitution (EAS)

Rationale
The C5 position is electronically activated by the ortho-methyl group and the para-fluorine

resonance effect. It is also the least sterically hindered site. Standard iodination conditions

using N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) provide excellent

regioselectivity.[1]
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-

methylbenzonitrile (1.0 equiv) in acetonitrile (ACN) or dichloromethane (DCM) (0.5 M

concentration).

Activation: Add Trifluoroacetic acid (TFA) (0.1 – 0.2 equiv) as a catalyst.

Note: For deactivated substrates, the acid load can be increased, or a superacid system

(NIS/TfOH) may be used, but TFA is usually sufficient for this toluene derivative.

Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature (20–

25°C). Protect from light.

Monitoring: Stir for 4–12 hours. Monitor by HPLC/TLC.[2] The formation of the 5-iodo product

is indicated by a shift to a higher retention time (more lipophilic).

Work-up: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess

iodine (color change from red/brown to yellow/colorless). Extract with DCM.[3][4]

Purification: Recrystallize from heptane/EtOAc or purify via silica gel flash chromatography

(Hexanes:EtOAc gradient).

Key Data Points:

Parameter Value Note

Yield 85-95%
High conversion due to
activated C5.

Regioselectivity >20:1 (C5:C3)
C3 is sterically blocked by F

and Me.

| Appearance | White to off-white solid | Crystalline. |

Part 4: Protocol B - Synthesis of the 3-Iodo
Derivative
Target: 2-Fluoro-3-iodo-4-methylbenzonitrile Method: Directed Ortho Metalation (DoM)
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Rationale
Accessing the C3 position requires overcoming steric hindrance (sandwiched between F and

Me) using kinetic acidity. The proton at C3 is significantly acidified by the adjacent fluorine and

the inductive effect of the nitrile. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the base of

choice; it is strong enough to deprotonate but bulky enough to avoid nucleophilic attack on the

nitrile group (a common side reaction with n-BuLi).

Experimental Protocol
Inert Atmosphere: Flame-dry a 3-neck flask and maintain a strict Nitrogen or Argon

atmosphere.

Base Preparation: Generate LiTMP in situ. Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.2

equiv) to anhydrous THF. Cool to -78°C. Dropwise add n-Butyllithium (1.2 equiv). Warm to

0°C for 15 min, then re-cool to -78°C.

Metalation: Dissolve 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in anhydrous THF and add

dropwise to the LiTMP solution at -78°C.

Critical: Maintain internal temperature below -70°C to prevent benzylic lithiation (at the

methyl group).

Time: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange.

Quench: Add a solution of Iodine (I₂) (1.3 equiv) in THF dropwise.

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

Work-up: Quench with saturated NH₄Cl solution, followed by Na₂S₂O₃ wash. Extract with

Ethyl Acetate.[2][3]

Key Data Points:
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Parameter Value Note

Yield 60-75%
Lower than EAS due to
steric crowding.

Regioselectivity High for C3 Driven by F-directing effect.

| Side Products | C6-Iodo / Benzylic-I | Control temp < -70°C to minimize. |

Part 5: Applications & References
Downstream Utility
Both iodinated derivatives serve as premium electrophiles for cross-coupling.

5-Iodo Derivative: Ideal for extending the core scaffold linearly. Used in the synthesis of

biaryl ether androgen receptor antagonists.

3-Iodo Derivative: Creates a "kinked" geometry or sterically congested core, often used to

induce atropisomerism or specific binding pocket fits in kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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